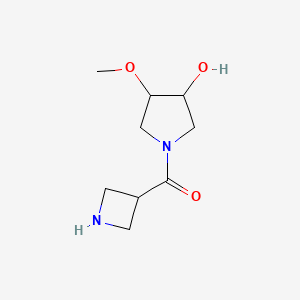

Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and N,N-diisopropylethylamine was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C. After completion of the reaction, the mixture was diluted with brine and extracted with ethyl acetate. The organic phase was washed with brine, dried with anhydrous sodium sulphate, and then concentrated under pressure. The title compound was separated by silica-gel column chromatography .Applications De Recherche Scientifique

Medicinal Chemistry: Amino Acid Surrogates

Azetidine derivatives, including Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, are recognized for their role as amino acid surrogates. They are used in the design of peptidomimetics, which are molecules that mimic the structure of peptides and can modulate protein-protein interactions. This application is crucial in the development of new therapeutic agents that can interfere with disease-related biological pathways .

Catalytic Processes: Synthetic Transformations

In synthetic chemistry, azetidines serve as versatile intermediates in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. These reactions are fundamental in constructing complex molecules, including pharmaceuticals and agrochemicals. The reactivity of azetidines can lead to the formation of new bonds, enabling the synthesis of a wide array of structurally diverse compounds .

Heterocyclic Synthons: Ring-Opening Reactions

Due to their strained four-membered ring structure, azetidines like Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone are excellent candidates for ring-opening reactions. These reactions are pivotal for generating larger, more complex heterocycles that are often found in bioactive molecules. The ring strain in azetidines provides the necessary energy to facilitate these transformations .

Nucleic Acid Chemistry: Functionalized Azetidines

Functionalized azetidines are employed in nucleic acid chemistry to create analogs of natural nucleosides. These analogs can be incorporated into DNA or RNA strands, allowing researchers to study the effects of these modifications on the structure and function of genetic material. This has implications for understanding genetic diseases and developing gene therapies .

Biological Activity: Pharmacophore Subunit

The azetidine ring is a common pharmacophore subunit in many biologically active compounds. It is used to enhance the binding affinity and specificity of molecules to their biological targets. This characteristic makes Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone a valuable scaffold in drug discovery, particularly in the search for novel treatments for various diseases .

Organic Synthesis: Diversification of Heterocyclic Compounds

Azetidines are instrumental in the diversification of heterocyclic compounds. They can undergo various chemical reactions to introduce different functional groups, leading to a plethora of new molecules with potential therapeutic properties. This diversification is essential for expanding the chemical space explored in drug discovery programs .

Peptidomimetic Chemistry: Mimicking Protein Structures

In peptidomimetic chemistry, azetidines are used to mimic the three-dimensional structure of proteins. This application is significant in the development of enzyme inhibitors and receptor agonists/antagonists. By mimicking the key features of proteins, researchers can design molecules that can selectively interact with biological targets .

Strained Molecules: Ring Expansion Reactions

The inherent ring strain in azetidines makes them suitable for ring expansion reactions, which are useful for creating new cyclic structures with different ring sizes. These new rings can impart unique physical and chemical properties to the molecules, making them interesting candidates for further pharmacological evaluation .

Mécanisme D'action

Mode of Action

It is known that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive compounds .

Pharmacokinetics

The pharmacokinetic properties of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown .

Result of Action

More research is needed to elucidate these effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Azetidin-3-yl(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone is currently unknown . Environmental factors can include pH, temperature, and the presence of other compounds, which can all potentially affect the compound’s action.

Propriétés

IUPAC Name |

azetidin-3-yl-(3-hydroxy-4-methoxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-14-8-5-11(4-7(8)12)9(13)6-2-10-3-6/h6-8,10,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPISLCNQKAVHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1O)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

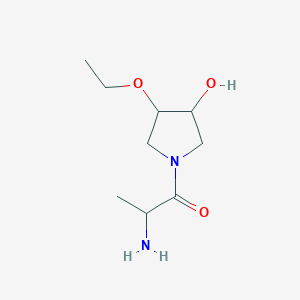

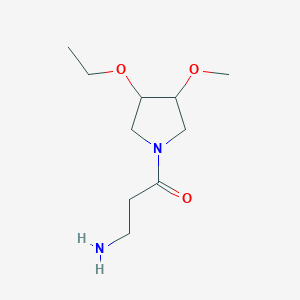

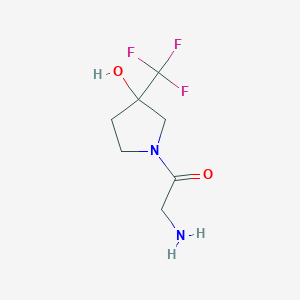

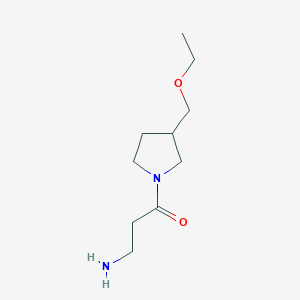

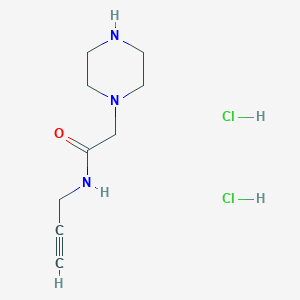

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1478047.png)

![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)

![1-{4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1478062.png)